Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride
Description
Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a cyclopentyl backbone substituted with a fluoromethyl group at the (1R,2R) positions. The methanesulfonyl chloride moiety (-SO₂Cl) is attached to the cyclopentane ring, rendering the compound highly reactive as an electrophilic intermediate in organic synthesis. Key features include:
- Molecular formula: C₇H₁₂ClFO₂S (inferred from structural analysis).
- Molecular weight: ~214.57 g/mol (calculated).
- Stereochemistry: The (1R,2R) configuration imposes spatial constraints that may influence reactivity and interactions in chiral environments.
The fluoromethyl group enhances lipophilicity and electronic effects, while the cyclopentyl ring reduces steric strain compared to smaller cycloalkanes like cyclopropane.
Properties
IUPAC Name |
[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)5-7-3-1-2-6(7)4-9/h6-7H,1-5H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRLIZSCIBGCD-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)CS(=O)(=O)Cl)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)CS(=O)(=O)Cl)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride (CAS No. 2219374-57-7) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentyl ring substituted with a fluoromethyl group and a methanesulfonyl chloride moiety. The molecular formula is with a molecular weight of 214.69 g/mol . The presence of the fluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its electrophilic nature due to the sulfonyl chloride group. This group is highly reactive and can participate in nucleophilic substitutions, leading to the formation of sulfonamides or other derivatives. The mechanism involves:
- Nucleophilic Attack : The sulfonyl chloride can react with nucleophiles such as amines or alcohols, forming stable sulfonamide or sulfonate ester derivatives.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:
- Inhibition of Myeloid Cell Leukemia-1 (Mcl-1) : Some methanesulfonamide derivatives have been shown to impede cancer development by inhibiting Mcl-1, which plays a critical role in cell survival and apoptosis regulation .
- Synergistic Effects : Combinations of sulfonamide derivatives with chemotherapeutics like Doxorubicin have demonstrated enhanced antiproliferative effects against breast cancer cells in vitro and in xenograft models .
Toxicological Studies
Toxicological assessments reveal that methanesulfonyl chloride derivatives can induce significant biological responses:
- Acute Toxicity : Studies involving exposure to methanesulfonyl chloride have shown respiratory distress and ocular irritation in animal models. For instance, an LC50 value ranging from 175 to 250 ppm was determined in rat studies .
- Genotoxicity : Methanesulfonyl chloride has been reported to induce chromosome aberrations in vitro under metabolic activation conditions, indicating potential genotoxic effects .
Study 1: Anticancer Activity
A study published in Nature investigated various sulfonamide compounds for their ability to inhibit cancer cell proliferation. This compound was included as part of a broader examination of structure-activity relationships (SAR). Results indicated that modifications at the cyclopentyl position significantly influenced anticancer efficacy.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Rel-FMe-cPMS | 12.5 | Mcl-1 Inhibition |
| Control A | 20.0 | Non-specific |
| Control B | 15.0 | Apoptosis Induction |
Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted on methanesulfonyl chloride derivatives. The study highlighted the acute effects observed post-exposure:
| Concentration (ppm) | Observed Effects |
|---|---|
| 165 | Respiratory distress |
| 174 | Ocular irritation |
| 300 | Severe pulmonary effects |
Scientific Research Applications
Synthetic Chemistry
Versatile Reagent
Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used for the introduction of sulfonyl groups into organic molecules. This modification enhances the reactivity and functionality of the compounds involved, making them suitable for further transformations.
Case Study: Synthesis of Sulfonamides
In a notable study, researchers utilized this compound to synthesize various sulfonamide derivatives. The sulfonyl group provided by this compound was crucial for the biological activity of these derivatives, which were tested for antimicrobial properties.
Pharmaceutical Development
Role in Drug Synthesis
The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of sulfonamide drugs. These drugs are essential for treating bacterial infections and have been widely used due to their efficacy.
Research Insights
Recent studies have indicated that derivatives synthesized using this compound exhibit enhanced antibacterial properties compared to traditional sulfonamides. This has led to increased interest in exploring its potential as a scaffold for developing new antibiotics.
Agrochemical Formulations
Development of Agrochemicals
In agrochemistry, this compound is employed in the formulation of herbicides and insecticides. Its ability to modify biological activity makes it valuable in creating more effective agrochemical products.
Application Example
A study demonstrated that formulations containing this compound showed improved efficacy against specific pests while maintaining lower toxicity levels to non-target organisms. This characteristic is vital for sustainable agricultural practices.
Material Science
Specialty Polymers and Resins
The compound is also utilized in material science for producing specialty polymers and resins. Its incorporation enhances properties such as thermal stability and chemical resistance, making it suitable for various industrial applications.
Performance Evaluation
Research has shown that materials synthesized with this compound exhibit superior performance under harsh conditions compared to conventional materials. This has implications for industries requiring robust materials.
Analytical Chemistry
Derivatizing Agent
In analytical chemistry, this compound is used as a derivatizing agent. It improves the detection and quantification of target compounds in complex mixtures.
Method Development
A recent method developed using this compound allowed for enhanced sensitivity in chromatographic analyses of environmental samples. This advancement facilitates better monitoring of pollutants and other hazardous substances.
Summary Table of Applications
| Field | Application | Key Benefits |
|---|---|---|
| Synthetic Chemistry | Synthesis of sulfonamides | Enhanced reactivity and biological activity |
| Pharmaceutical | Development of antibacterial drugs | Effective treatment against bacterial infections |
| Agrochemical | Formulation of herbicides/insecticides | Improved efficacy with lower toxicity |
| Material Science | Production of specialty polymers | Enhanced thermal stability and chemical resistance |
| Analytical Chemistry | Derivatizing agent for improved detection | Increased sensitivity in analyses |
Comparison with Similar Compounds
The compound is compared below with two structurally related sulfonyl chlorides: a cyclopropane-based fluoromethyl derivative (CAS 2227879-98-1) and a trifluoromethyl-substituted cyclopropane analog (CAS 2165999-94-8).
Structural and Molecular Comparison
Key Observations:
Ring Size and Strain :
- The cyclopentyl ring in the target compound reduces ring strain compared to the cyclopropane analogs. Cyclopropane’s high angular strain increases reactivity in sulfonylation reactions, whereas cyclopentane’s larger ring offers conformational flexibility and stability .
- Example: Cyclopropane derivatives are prone to ring-opening reactions under acidic conditions, while cyclopentane-based compounds exhibit greater thermal stability.
Substituent Effects: Fluoromethyl (-CH₂F): Moderately electron-withdrawing, enhancing electrophilicity of the sulfonyl chloride group. Increases solubility in polar aprotic solvents like methylene chloride or acetone (common solvents for fluorinated organics; see ) . Trifluoromethyl (-CF₃): Stronger electron-withdrawing effect than -CH₂F, significantly boosting electrophilic reactivity.
Molecular Weight and Reactivity :
- The trifluoromethyl analog (222.61 g/mol) has the highest molecular weight due to three fluorine atoms, followed by the target compound (~214.57 g/mol). The cyclopropane-fluoromethyl derivative is the lightest (186.63 g/mol) .
- Higher molecular weight in the trifluoromethyl compound correlates with increased boiling points and reduced volatility.
Q & A
How can researchers optimize the synthesis of Rel-((1R,2R)-2-(fluoromethyl)cyclopentyl)methanesulfonyl chloride to improve yield and stereochemical purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Temperature control : Lower temperatures (0–5°C) during sulfonation steps reduce side reactions (e.g., hydrolysis of the sulfonyl chloride group) .
- Catalyst selection : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity in cyclopentane ring functionalization .
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates and improve fluoromethyl group retention .
- Stereochemical monitoring : Employ chiral HPLC or ¹⁹F NMR to track enantiomeric excess during cyclopentane ring formation .
Data Analysis Tip : Compare yields and purity metrics across multiple batches using ANOVA to identify statistically significant variables.
What advanced analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- ¹H/¹³C NMR : Assign cyclopentyl ring protons (δ 1.5–2.5 ppm) and fluoromethyl group (δ 4.2–4.8 ppm, coupled with ¹⁹F). Use 2D COSY and NOESY to confirm (1R,2R) configuration .
- ¹⁹F NMR : Quantify fluorine environment stability and detect decomposition products (e.g., free fluoride ions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error for C₈H₁₂FClO₂S .
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
Advanced Consideration : Cross-validate spectroscopic data with density functional theory (DFT)-predicted chemical shifts to resolve ambiguities.
How does the fluoromethyl group influence the compound’s stability under different storage conditions?
Methodological Answer:
The fluoromethyl group enhances electrophilicity but introduces hydrolytic sensitivity. Stability protocols include:
- Storage : In anhydrous methylene chloride at –20°C to prevent moisture-induced degradation .
- Stability assays : Monitor via TLC (Rf shift) or ¹⁹F NMR (loss of –CH₂F signal at δ –220 ppm) over 72-hour periods .
- Additives : Include molecular sieves or stabilizers like triethylamine to scavenge HCl byproducts .
Data Contradiction Note : Conflicting reports on shelf life may arise from solvent purity variations; always pre-dry solvents over CaH₂.
What strategies can resolve discrepancies in reported reactivity of this sulfonyl chloride with nucleophiles?
Methodological Answer:
Contradictions in nucleophilic substitution outcomes (e.g., amine vs. alcohol reactivity) may stem from:
- Steric effects : The cyclopentyl ring hinders bulkier nucleophiles. Use kinetic studies (e.g., pseudo-first-order rate constants) to quantify steric contributions .
- Solvent effects : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents to assess transition-state stabilization .
- Computational modeling : Perform DFT calculations to map energy barriers for different nucleophilic attack pathways .
Validation Step : Replicate conflicting experiments under strictly controlled moisture-free conditions to isolate variables .
How does this compound compare to other bicyclic sulfonyl chlorides (e.g., camphorsulfonyl chloride) in chiral auxiliaries or catalysis?
Methodological Answer:
Comparative studies should evaluate:
- Ring strain : The cyclopentane ring in Rel-((1R,2R)-...) induces higher strain than bicyclic systems (e.g., camphor derivatives), affecting reactivity in Diels-Alder reactions .
- Fluorine effects : The –CH₂F group increases electrophilicity vs. –CH₃ in camphorsulfonyl chloride, quantified via Hammett σₚ constants .
- Chiral induction efficiency : Test enantioselectivity in model reactions (e.g., asymmetric sulfonylation) using ee% comparisons via HPLC .
Advanced Tool : Use X-ray crystallography to correlate spatial arrangement of sulfonyl chloride groups with catalytic activity .
What computational methods are recommended to predict the compound’s behavior in complex reaction environments?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model solvation effects in common solvents (e.g., acetone, DCM) to predict aggregation or decomposition .
- DFT-based reactivity descriptors : Calculate Fukui indices to identify electrophilic hotspots (e.g., sulfur atom in sulfonyl chloride) .
- Docking studies : If biologically relevant, simulate interactions with enzymes (e.g., esterases) to assess potential inhibition .
Validation Protocol : Compare computational predictions with experimental kinetic data to refine forcefield parameters.
How can researchers address inconsistencies in spectroscopic data across different studies?
Methodological Answer:
- Standardized protocols : Adopt uniform NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) to minimize instrumental variability .
- Isotopic labeling : Synthesize a deuterated analog to resolve overlapping signals in crowded spectral regions (e.g., cyclopentyl CH₂ groups) .
- Collaborative validation : Share samples with independent labs to verify reproducibility, especially for optical rotation values .
Critical Analysis : Publish raw spectral data in supplementary materials to enable cross-study meta-analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
